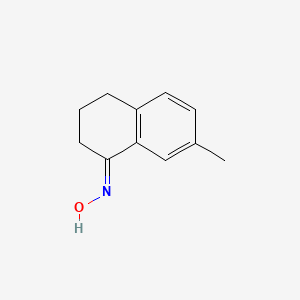

7-Methyl-1-tetralone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Methyl-1-tetralone oxime is an organic compound with the molecular formula C11H13NO It is a derivative of tetralone, featuring an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-tetralone oxime typically involves the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using continuous-flow technology. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1-tetralone oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

7-Methyl-1-tetralone oxime has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-Methyl-1-tetralone oxime involves its interaction with specific molecular targets. For instance, oxime compounds are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate, leading to the release of the enzyme .

Vergleich Mit ähnlichen Verbindungen

- 1-Tetralone oxime

- 7-Methoxy-1-tetralone oxime

- 6-Methyl-1-tetralone oxime

Comparison: 7-Methyl-1-tetralone oxime is unique due to the presence of a methyl group at the 7-position, which can influence its reactivity and biological activity. Compared to 1-Tetralone oxime, the methyl substitution can lead to differences in steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems .

Biologische Aktivität

7-Methyl-1-tetralone oxime is an organic compound characterized by its unique structure, which includes a methyl group at the 7-position of the tetralone framework. This modification can significantly influence its chemical reactivity and biological activity. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

The molecular formula of this compound is C11H13NO. It is synthesized through the reaction of 7-Methyl-1-tetralone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate under reflux conditions. This process yields the oxime functional group, which is crucial for its biological activities .

Table 1: Comparison of Structural Properties

| Compound | Molecular Formula | Key Functional Group | Unique Feature |

|---|---|---|---|

| This compound | C11H13NO | Oxime | Methyl group at C-7 |

| 1-Tetralone oxime | C10H11NO | Oxime | No methyl substitution |

| 6-Methyl-1-tetralone oxime | C11H13NO | Oxime | Methyl group at C-6 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets within biological systems.

Anticancer Activity

Studies have demonstrated that derivatives of oximes, including this compound, possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, certain oximes have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human colorectal carcinoma cells (HCT-116). The compound was administered at varying concentrations, and results indicated a dose-dependent inhibition of cell viability, with an IC50 value determined to be approximately 0.5 µM .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been explored for its anti-inflammatory effects. Oximes are known to modulate inflammatory pathways and have been shown to inhibit pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Acetylcholinesterase Reactivation : As an oxime compound, it can reactivate acetylcholinesterase inhibited by organophosphates, making it a candidate for antidote development against poisoning .

- Kinase Inhibition : It has been reported that various oximes can inhibit multiple kinases involved in cancer progression, including PI3K and Aurora kinases. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Comparative Analysis with Other Oximes

The biological activity of this compound can be compared with other related compounds:

Table 2: Biological Activities of Related Oximes

| Compound | Anticancer Activity (IC50) | Anti-inflammatory Effects |

|---|---|---|

| This compound | ~0.5 µM | Moderate |

| Acylated triterpene oximes | Varies (0.1–10 µM) | Strong |

| Other heterocyclic oximes | Varies (0.5–5 µM) | Variable |

Eigenschaften

IUPAC Name |

(NE)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXCKJRKNRTSY-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2=NO)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CCC/C2=N\O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.